3-Amino-5-(2-fluorophenyl)benzoic acid
Overview
Description
“3-Amino-5-(2-fluorophenyl)benzoic acid” is a compound that falls under the category of benzoic acid derivatives . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a preparation process for crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid has been described . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of this compound .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls 3-Amino-5-(2-fluorophenyl)benzoic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . This is achieved through palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
This compound has also been used in the synthesis of o-phenylphenols . These are potent leukotriene B4 receptor agonists .
Biological Evaluation
A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized . All the synthesized compounds were screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
Antioxidant Activity Evaluation
Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .
Cytotoxicity Study
The cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed better activity than the standard drug .
Safety and Hazards
properties
IUPAC Name |
3-amino-5-(2-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHNNZAHBVIEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688737 | |
Record name | 5-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924646-31-1 | |
Record name | 5-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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